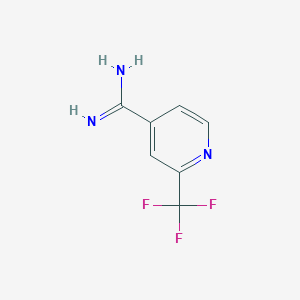
2-(Trifluoromethyl)isonicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)isonicotinimidamide is a fluorinated organic compound that belongs to the class of isonicotinimidamides. The presence of the trifluoromethyl group significantly influences its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific reaction conditions . The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the C-CF3 bond.
Industrial Production Methods: In an industrial setting, the production of 2-(Trifluoromethyl)isonicotinimidamide may involve continuous flow processes to ensure efficient and scalable synthesis. The use of microreactor technology can enhance reaction control and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)isonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
2-(Trifluoromethyl)isonicotinimidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)isonicotinimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)isonicotinic acid
- 2-(Trifluoromethyl)imidazole
- 2-(Trifluoromethyl)benzimidazole
Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)isonicotinimidamide is unique due to its isonicotinimidamide scaffold, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Propriétés
Formule moléculaire |
C7H6F3N3 |
|---|---|
Poids moléculaire |
189.14 g/mol |
Nom IUPAC |
2-(trifluoromethyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-3-4(6(11)12)1-2-13-5/h1-3H,(H3,11,12) |
Clé InChI |
QIDYSCAFALMGSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(=N)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)
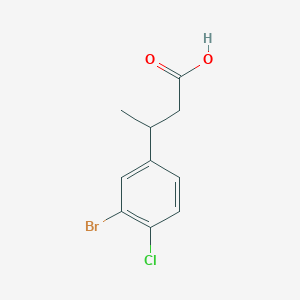

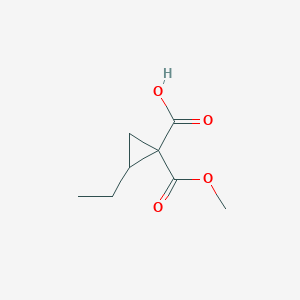

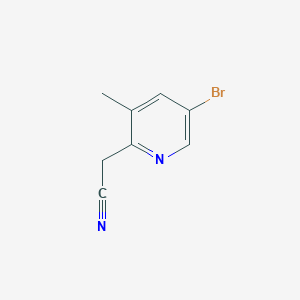
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
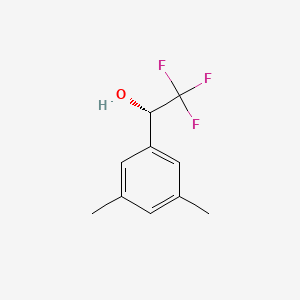

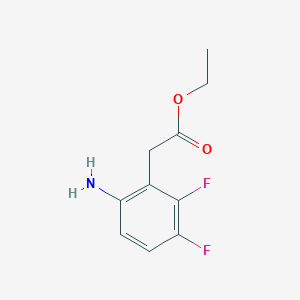
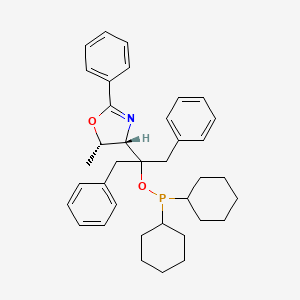
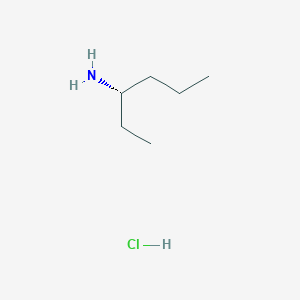
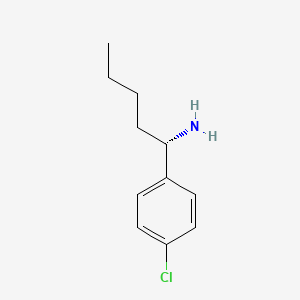
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
